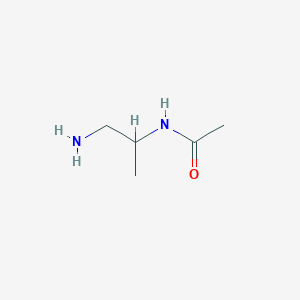
EDTA Tris
概要
説明
Ethylenediaminetetraacetic acid Tris, commonly known as EDTA Tris, is a widely used chemical compound in various scientific fields. It is a combination of two components: ethylenediaminetetraacetic acid and Tris(hydroxymethyl)aminomethane. Ethylenediaminetetraacetic acid is a chelating agent that binds to metal ions, while Tris(hydroxymethyl)aminomethane is a buffering agent that maintains a stable pH. Together, they form a versatile buffer solution used in molecular biology, biochemistry, and other scientific disciplines .
科学的研究の応用
EDTA Tris is extensively used in scientific research due to its versatile properties. Some of the key applications include:
Molecular Biology: Used as a buffer solution in DNA and RNA extraction, electrophoresis, and enzymatic reactions. .
Biochemistry: Employed in protein purification, enzyme assays, and other biochemical experiments. .
Medicine: Utilized in diagnostic assays, drug formulation, and other medical applications. .
Industry: Applied in the production of pharmaceuticals, cosmetics, and other industrial products. .
作用機序
Target of Action
The primary targets of EDTA Tris are metal ions, particularly divalent and trivalent ions such as iron (Fe2+/Fe3+) and calcium (Ca2+) . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
This compound functions as a chelating agent, binding to metal ions to form stable, water-soluble complexes . This interaction disrupts the normal function of these ions, leading to changes in the biochemical processes they are involved in . For instance, in the context of EDTA, it makes the cell membrane become porous so that antibiotics can diffuse easily into the bacteria and terminate the infection .
Biochemical Pathways
By chelating metal ions, this compound affects various biochemical pathways. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products . In the pulp and paper industry, EDTA inhibits the ability of metal ions, especially Mn2+, from catalyzing the disproportionation of hydrogen peroxide, which is used in chlorine-free bleaching .
Result of Action
The chelation of metal ions by this compound can have various molecular and cellular effects. For instance, it can disrupt the function of metal-dependent enzymes, alter cellular signaling pathways, and even lead to cell death in certain contexts . In the case of bacterial cells, the increased porosity of the cell membrane due to EDTA can lead to the termination of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of protonation of EDTA and thus its chelating ability . Moreover, the presence of other ions in the environment can compete with the target ions for chelation, potentially affecting the efficacy of this compound .
Safety and Hazards
生化学分析
Biochemical Properties
In biochemical reactions, 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a buffer in the electrophoretic separation of lipoproteins in polyacrylamide gels . It is also used as a buffer for the determination of alkaline phosphatase activity .
Cellular Effects
The effects of 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate on cells and cellular processes are diverse. It can influence cell function by maintaining the pH balance within the physiological range, which is crucial for the proper functioning of various cellular processes
Molecular Mechanism
The molecular mechanism of action of 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate is primarily related to its role as a buffer. It helps maintain the pH balance within the physiological range, thereby ensuring the optimal functioning of various biomolecules, including enzymes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate can change over time. It is known to be stable and relatively non-hygroscopic
Metabolic Pathways
It is known to interact with various enzymes and cofactors as a buffer
Transport and Distribution
It is known to be soluble in water , which suggests it could be distributed throughout the cell
Subcellular Localization
Given its role as a buffer, it is likely to be present throughout the cell
準備方法
Synthetic Routes and Reaction Conditions
The preparation of EDTA Tris involves the combination of ethylenediaminetetraacetic acid and Tris(hydroxymethyl)aminomethane in specific proportions. The typical preparation method includes the following steps:
- Dissolve 1 M Tris(hydroxymethyl)aminomethane in distilled water and adjust the pH to 8.0 using hydrochloric acid.
- Add 0.5 M ethylenediaminetetraacetic acid to the solution and adjust the pH to 8.0 using sodium hydroxide.
- Mix the solutions thoroughly and sterilize by autoclaving or filter sterilization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The solutions are typically prepared in large batches and subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
EDTA Tris undergoes various chemical reactions, primarily involving its chelating and buffering properties. The key reactions include:
Chelation: Ethylenediaminetetraacetic acid binds to metal ions such as calcium, magnesium, and iron, forming stable complexes.
Buffering: Tris(hydroxymethyl)aminomethane maintains a stable pH in the solution, preventing drastic changes in acidity or alkalinity
Common Reagents and Conditions
Chelation: Ethylenediaminetetraacetic acid reacts with metal ions in the presence of water, forming soluble complexes. The reaction conditions typically involve a neutral to slightly alkaline pH.
Buffering: Tris(hydroxymethyl)aminomethane is used in aqueous solutions with a pH range of 7.5 to 8.5. .
Major Products Formed
The major products formed from the reactions of this compound include metal-ethylenediaminetetraacetic acid complexes and buffered solutions with stable pH values. These products are essential in various biochemical and molecular biology applications .
類似化合物との比較
EDTA Tris is unique due to its combination of chelating and buffering properties. Similar compounds include:
Ethylenediaminetetraacetic acid: A chelating agent used to bind metal ions but lacks buffering capacity.
Tris(hydroxymethyl)aminomethane: A buffering agent used to maintain stable pH but lacks chelating properties.
Tetraacetylethylenediamine: A chelating agent with different chemical properties and applications
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEIUWBSEKKKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93777-65-2 | |
| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethylenediaminetetraacetic acid (EDTA) Tris disrupt bacterial cell walls?
A1: EDTA Tris exerts its antibacterial effect primarily by disrupting the integrity of bacterial cell walls. [] EDTA, a chelating agent, binds divalent cations like calcium and magnesium, which are essential for maintaining the structural integrity of bacterial cell walls, particularly in gram-negative bacteria. [, ] This destabilization leads to increased permeability, leakage of cellular contents, and ultimately, cell death. [, ]
Q2: Does this compound affect all bacteria equally?
A2: Research indicates differential toxicity of this compound among various mating types of Escherichia coli. Male strains exhibited greater sensitivity compared to their female counterparts. [] Further research is needed to fully understand the reasons behind this differential toxicity.
Q3: How does the presence of serum impact the efficacy of this compound?
A5: The addition of serum to the testing medium, mimicking physiological conditions, reduced the effectiveness of chlorhexidine/EDTA/Tris, particularly against certain bacterial species like Providence, Proteus, and Streptococcus faecalis. [] This suggests that serum components might interfere with the interaction between this compound and the bacterial cell wall.
Q4: Can this compound be used in combination with other disinfectants?
A6: Research suggests that this compound can exhibit additive, synergistic, or antagonistic effects when combined with various disinfectants. [] For instance, synergistic effects were observed with benzalkonium chloride and formalin, while antagonistic interactions were noted with glutaraldehyde, povidone-iodine, and sodium lauryl sulfate against specific bacterial species. [] This highlights the importance of careful evaluation when considering this compound in combination with other antimicrobial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



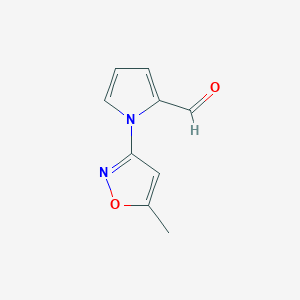
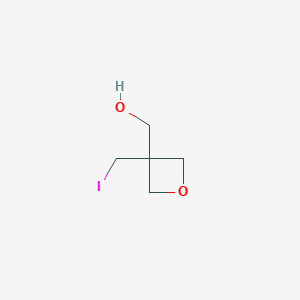


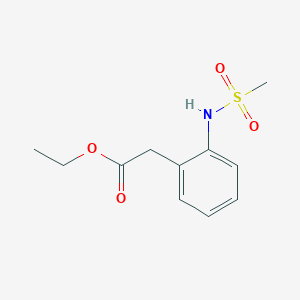
![[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone](/img/structure/B3041774.png)
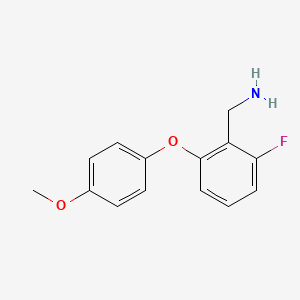
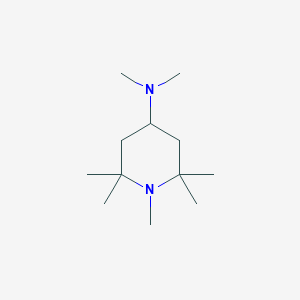
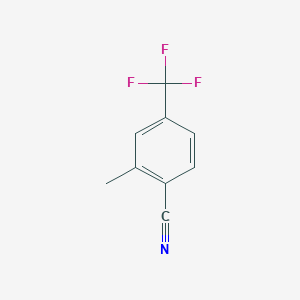
![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)


![(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B3041783.png)
